molecular formula C28H26FN5O2 B5058450 N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide CAS No. 6253-21-0

N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide

Cat. No.: B5058450
CAS No.: 6253-21-0
M. Wt: 483.5 g/mol
InChI Key: WWVBUVFCKBDPLA-UHFFFAOYSA-N
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Description

N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a phenylpyrazole core, and a fluorobenzamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the benzylpiperazine and fluorobenzamide groups. Key steps include:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the benzylpiperazine moiety: This step involves the reaction of the pyrazole intermediate with benzylpiperazine, often using coupling reagents like EDCI or DCC in the presence of a base.

    Introduction of the fluorobenzamide group: The final step involves the acylation of the pyrazole-benzylpiperazine intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studies on receptor binding and enzyme inhibition.

    Medicine: Due to its structural features, it may exhibit pharmacological activities, such as anti-inflammatory, anti-cancer, or anti-microbial effects. Research could focus on its efficacy and mechanism of action in various disease models.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target proteins. Pathways involved might include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

  • N-{4-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}-N-methylmethanesulfonamide
  • N-({4-[(4-benzylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-4-methylbenzene-1-sulfonamide

Comparison: Compared to these similar compounds, N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN5O2/c29-23-11-7-10-22(18-23)27(35)31-26-25(19-30-34(26)24-12-5-2-6-13-24)28(36)33-16-14-32(15-17-33)20-21-8-3-1-4-9-21/h1-13,18-19H,14-17,20H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVBUVFCKBDPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387530
Record name STK075148
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6253-21-0
Record name STK075148
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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